3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide
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Overview
Description
3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzamide core: This can be achieved through the reaction of 3,4-difluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the sulfamoyl group: This involves the reaction of the intermediate with 6-methoxypyrimidine-4-sulfonyl chloride in the presence of a base.
Formation of the carbamothioyl linkage: This step involves the reaction of the intermediate with a thiocarbamoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfamoyl or carbamothioyl groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or thiols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of specific functional groups on biological activity.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the binding of its functional groups to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- N-(4-(6-methoxypyrimidin-4-yl)phenyl)-3,4-difluorobenzamide
Uniqueness
3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide is unique due to the presence of both sulfamoyl and carbamothioyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O4S2/c1-30-17-9-16(22-10-23-17)26-32(28,29)13-5-3-12(4-6-13)24-19(31)25-18(27)11-2-7-14(20)15(21)8-11/h2-10H,1H3,(H,22,23,26)(H2,24,25,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPNLBUMQRQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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